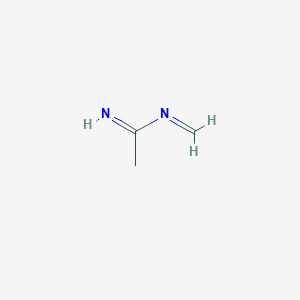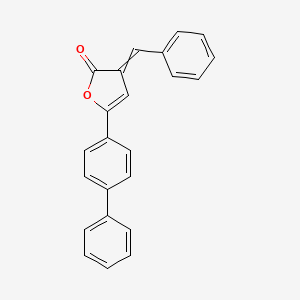![molecular formula C14H18N2O3 B12592582 1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine CAS No. 507455-97-2](/img/structure/B12592582.png)
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a phenyl group substituted with methoxymethyl and nitro groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications .
Preparation Methods
The synthesis of 1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: The phenyl group is introduced through substitution reactions, where the methoxymethyl and nitro groups are added to the aromatic ring.
Ethenyl Group Addition: The final step involves the addition of the ethenyl group to the pyrrolidine ring, completing the synthesis of the compound.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and the substituted phenyl group allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine can be compared with other similar compounds, such as:
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrole: Contains a pyrrole ring instead of pyrrolidine.
1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}azepane: Features an azepane ring, a seven-membered nitrogen-containing ring.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrrolidine ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
507455-97-2 |
|---|---|
Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-[2-[3-(methoxymethyl)-2-nitrophenyl]ethenyl]pyrrolidine |
InChI |
InChI=1S/C14H18N2O3/c1-19-11-13-6-4-5-12(14(13)16(17)18)7-10-15-8-2-3-9-15/h4-7,10H,2-3,8-9,11H2,1H3 |
InChI Key |
YCZYEHZFRFRXDH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=CC=C1)C=CN2CCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)









